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Compound of Interest

Compound Name:
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(methylthio)benzaldehyde

CAS No.: 201987-39-5

Cat. No.: B1441255 Get Quote

Part 1: Executive Summary & Strategic Value
2-Chloro-6-(methylthio)benzaldehyde (CAS: 201987-39-5) serves as a critical "pivot

intermediate" in the synthesis of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, a

class of herbicides including Sulcotrione, Mesotrione, and Tembotrione analogs.

Its structural value lies in its 2,6-disubstitution pattern, which provides the necessary steric bulk

to force the active triketone moiety into the correct conformation for enzyme binding.

Furthermore, the methylthio (-SMe) group acts as a "masked" sulfonyl (-SO₂Me)

pharmacophore. By maintaining the sulfur in a reduced state during early synthetic steps,

chemists can avoid the solubility issues and electron-withdrawing deactivation associated with

sulfones, oxidizing it only at the final stage to activate the herbicide.

Key Applications
Triketone Herbicide Synthesis: Precursor to 2-chloro-6-(methylthio)benzoic acid, the coupling

partner for 1,3-cyclohexanedione derivatives.

Metabolic Activation Studies: Used to synthesize "pro-herbicide" analogs that require plant

metabolism (S-oxidation) to become active, improving crop selectivity.
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Scaffold Diversification: The aldehyde handle allows for rapid diversification via Grignard

additions or reductive aminations for next-gen pesticide discovery.

Part 2: Chemical Profile & Properties[1]
Property Specification Notes

IUPAC Name
2-Chloro-6-

(methylsulfanyl)benzaldehyde

CAS Number 201987-39-5 Verified Primary Identifier

Molecular Formula C₈H₇ClOS

Molecular Weight 186.66 g/mol

Appearance
Yellow to orange crystalline

solid or oil
Low melting point solid

Solubility
Soluble in DCM, EtOAc, DMF;

Insoluble in water
Lipophilic intermediate

Stability
Air-sensitive (oxidation to

acid); Light-sensitive
Store under Nitrogen at 2–8°C

Part 3: Synthetic Protocols
Protocol A: Synthesis of 2-Chloro-6-
(methylthio)benzaldehyde
Rationale: This protocol utilizes Nucleophilic Aromatic Substitution (SₙAr) on 2,6-

dichlorobenzaldehyde. The aldehyde group activates the ortho-positions, making the chlorine

displaceable by the thiomethoxide nucleophile.

Reagents:

2,6-Dichlorobenzaldehyde (1.0 eq)

Sodium thiomethoxide (NaSMe) (1.1 eq)

DMF (Dimethylformamide) or DMSO (Anhydrous)
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Step-by-Step Methodology:

Setup: Charge a dry 3-neck round-bottom flask with 2,6-dichlorobenzaldehyde dissolved in

anhydrous DMF (5 mL/g substrate) under an inert nitrogen atmosphere.

Cooling: Cool the solution to 0°C using an ice bath. Critical: Low temperature prevents

double-substitution (displacement of both chlorines).

Addition: Add sodium thiomethoxide portion-wise over 30 minutes. Maintain internal

temperature < 5°C.

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

Monitor by TLC (Hexane/EtOAc 8:1) or HPLC.

Endpoint: Disappearance of starting material.

Workup: Pour the reaction mixture into ice-cold water (10x volume). The product will

precipitate as a yellow solid or oil.

Isolation: Filter the solid or extract with Ethyl Acetate. Wash the organic layer with brine to

remove DMF. Dry over Na₂SO₄ and concentrate.

Purification: Recrystallize from Hexane/Ethanol or purify via silica gel chromatography if

necessary.

Protocol B: Oxidation to 2-Chloro-6-(methylthio)benzoic
Acid
Rationale: The aldehyde must be oxidized to the carboxylic acid to facilitate coupling with the

dione. We use a Pinnick Oxidation (NaClO₂) here because it is mild and avoids over-oxidizing

the sulfide to a sulfoxide/sulfone prematurely, preserving the "masked" nature of the group.

Reagents:

2-Chloro-6-(methylthio)benzaldehyde (1.0 eq)[1]

Sodium Chlorite (NaClO₂) (1.5 eq)
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NaH₂PO₄ (Buffer, 1.2 eq)

2-Methyl-2-butene (Scavenger, 3.0 eq)

t-Butanol / Water (3:1 solvent system)

Step-by-Step Methodology:

Dissolution: Dissolve the aldehyde and 2-methyl-2-butene in t-Butanol.

Buffer Prep: Dissolve NaH₂PO₄ and NaClO₂ in water.

Addition: Add the aqueous salt solution dropwise to the aldehyde solution at room

temperature.

Reaction: Stir vigorously for 2–4 hours. The mixture may turn pale yellow.

Quench: Acidify carefully with 1N HCl to pH 2.

Extraction: Extract with Ethyl Acetate. The product (Benzoic Acid derivative) will be in the

organic layer.

Yield: Evaporation typically yields the acid in >90% purity, ready for the coupling step.

Protocol C: Coupling & Rearrangement (Triketone
Formation)
Rationale: The benzoic acid is activated to an acid chloride and coupled with a dione. A cyanide

source is then used to catalyze the rearrangement of the O-acyl intermediate to the C-acyl

active herbicide.

Workflow:

Activation: React 2-chloro-6-(methylthio)benzoic acid with Thionyl Chloride (SOCl₂) (excess)

at reflux to form the acid chloride. Remove excess SOCl₂ under vacuum.

Coupling: Dissolve the acid chloride in DCM. Add 1,3-Cyclohexanedione (1.0 eq) and

Triethylamine (1.2 eq). Stir at 0°C -> RT for 2 hours. This forms the Enol Ester.
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Rearrangement: Add a catalytic amount of Acetone Cyanohydrin (or KCN/18-crown-6) and

more Triethylamine. Stir overnight. The ester rearranges to the triketone.

Final Oxidation (Activation): To achieve maximum herbicidal potency, dissolve the triketone

in DCM and treat with m-CPBA (2.0 eq) to oxidize the -SMe group to the -SO₂Me (mesyl)

group.

Part 4: Mechanism of Action & Visualizations
Synthetic Pathway Diagram
This flow illustrates the conversion of the aldehyde scaffold into the active HPPD inhibitor.
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Figure 1: Synthetic route from the aldehyde precursor to the active sulfone herbicide.

Biological Mode of Action (HPPD Inhibition)
The final product acts by competitively inhibiting HPPD, leading to plant death via bleaching.
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Figure 2: Mode of Action. The herbicide blocks HPPD, stopping Plastoquinone synthesis, which

is required for Carotenoid production. Without Carotenoids, chlorophyll is destroyed by

sunlight.

Part 5: Safety & Handling (MSDS Highlights)
Hazards: 2-Chloro-6-(methylthio)benzaldehyde is an irritant (Skin/Eye/Respiratory). It

releases toxic fumes (SOx, HCl) upon combustion.

Odor: Like many sulfides, it has a distinct, unpleasant "garlic/cabbage" odor. Handle only in a

fume hood.
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Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. Oxidation to the acid occurs slowly

upon air exposure, altering stoichiometry in downstream reactions.

Part 6: References
Preparation of 2-chloro-6-(methylthio)benzaldehyde:

Source: Patent WO2006091858A1. "Benzisothiazoles useful for treating or preventing

HCV infection." (Example 243 describes the specific synthesis from 2,6-

dichlorobenzaldehyde).

URL:

Triketone Herbicide Synthesis & Mechanism:

Source: Beaudegnies, R., et al. "4-Hydroxyphenylpyruvate dioxygenase inhibitors: From

chemical exploration to a new mode of action." Bioorganic & Medicinal Chemistry, 2009.[2]

Context: Describes the general coupling and rearrangement mechanism for benzoyl-

cyclohexanediones.

Pinnick Oxidation Protocol:

Source: Bal, B.S., Childers, W.E., Pinnick, H.W. "Oxidation of alpha, beta-unsaturated

aldehydes." Tetrahedron, 1981.

Context: Standard protocol for aldehyde-to-acid conversion without affecting sulfide

groups.

Agrochemical Application (Tembotrione/Sulcotrione):

Source: EPA Pesticide Fact Sheet - Tembotrione.

URL: (Search Docket: EPA-HQ-OPP-2006-0069)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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